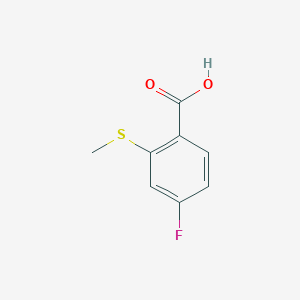

4-Fluoro-2-(methylthio)benzoic acid

Vue d'ensemble

Description

4-Fluoro-2-(methylthio)benzoic acid is an organic compound with the molecular formula C8H7FO2S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by a fluorine atom and a methylthio group, respectively

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific substitutions .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence various biochemical pathways depending on their specific substitutions .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific substitutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of 4-fluorobenzoic acid with a methylthiolating agent under appropriate conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-(methylthio)benzoic acid may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired purity and yield on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-(methylthio)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoic acids.

Applications De Recherche Scientifique

4-Fluoro-2-(methylthio)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-2-(methylsulfanyl)benzoic acid

- 4-Fluoro-2-methylsulfanylbenzoic acid

Uniqueness

4-Fluoro-2-(methylthio)benzoic acid is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .

Activité Biologique

4-Fluoro-2-(methylthio)benzoic acid is an aromatic compound characterized by a fluoro group and a methylthio substituent attached to the benzoic acid structure. With a molecular weight of 186.20 g/mol, this compound has garnered attention in pharmaceutical applications, particularly as a building block for drug synthesis. Its unique structural features may confer distinct biological activities, making it an interesting subject for research.

Structure and Composition

The chemical formula of this compound is C9H9FOS. The presence of the fluorine atom often enhances the lipophilicity and metabolic stability of compounds, while the methylthio group can influence the electronic properties and reactivity of the molecule.

Solubility

This compound exhibits notable solubility in organic solvents, which is advantageous for various chemical synthesis processes and biological assays.

Anticancer Potential

Recent studies have indicated that derivatives of benzoic acid, including this compound, may exhibit anticancer properties. In particular, compounds structurally related to benzoic acids have shown efficacy in targeting apoptotic pathways in cancer cells. For instance, compounds that bind selectively to anti-apoptotic proteins like Mcl-1 and Bfl-1 have been explored for their potential to induce cell death in lymphoma cells .

Enzyme Inhibition

Research has suggested that this compound may inhibit key enzymes involved in cellular processes. For example, studies on related compounds have demonstrated inhibitory effects on neurolysin and angiotensin-converting enzyme (ACE), which are vital in various physiological functions .

Proteostasis Network Modulation

Another area of interest is the modulation of the proteostasis network. Benzoic acid derivatives have been shown to enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis. This suggests that this compound could potentially act as a modulator in these systems .

Study on Antiproliferative Activity

A study published in Nature evaluated several benzoic acid derivatives for their antiproliferative effects on cancer cell lines. The results indicated that this compound displayed significant cytotoxicity against certain cancer cell lines, with IC50 values comparable to established chemotherapeutics .

In Silico Studies

In silico modeling has been employed to predict the binding affinities of this compound with various target proteins. These studies suggest that the compound may interact favorably with proteins involved in apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Fluoro-2-methylbenzoic acid | C9H9F | Lacks methylthio group; simpler structure |

| 2-Fluoro-4-methylbenzoic acid | C9H9F | Different positioning of functional groups |

| 2-Fluoro-5-methylbenzoic acid | C9H9F | Variation in substitution pattern |

| 4-Fluoro-3-methylbenzoic acid | C9H9F | Different functional group arrangement |

| 4-Fluoro-3-(methylthio)benzoic acid | C9H9FOS | Similar methylthio presence but different position |

The unique arrangement of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Propriétés

IUPAC Name |

4-fluoro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKNHOVGZQIGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.